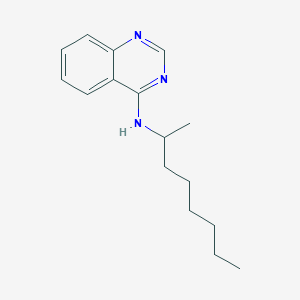
N-octan-2-ylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-octan-2-ylquinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Métodos De Preparación
The synthesis of N-octan-2-ylquinazolin-4-amine can be achieved through various methods. One common approach involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone under reflux conditions. Another method includes the use of metal-catalyzed reactions, such as copper-catalyzed imidoylative cross-coupling, which provides quinazolin-4-ones efficiently . Industrial production methods often utilize microwave-assisted reactions or phase-transfer catalysis to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
N-octan-2-ylquinazolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include copper acetate, anisole, and mild bases. Major products formed from these reactions include quinazolinone derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-octan-2-ylquinazolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-octan-2-ylquinazolin-4-amine involves its interaction with various molecular targets. It acts by inhibiting specific enzymes or receptors, leading to the disruption of cellular processes. For example, quinazoline derivatives are known to inhibit kinase activity, which plays a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
N-octan-2-ylquinazolin-4-amine can be compared with other quinazoline derivatives such as prazosin, doxazosin, erlotinib, and gefitinib. These compounds share a similar quinazoline core structure but differ in their substituents, leading to variations in their biological activities . For instance, prazosin and doxazosin are used to treat benign prostatic hyperplasia, while erlotinib and gefitinib are used in cancer therapy . The unique octan-2-yl group in this compound may contribute to its distinct pharmacological properties.
Propiedades
IUPAC Name |
N-octan-2-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-3-4-5-6-9-13(2)19-16-14-10-7-8-11-15(14)17-12-18-16/h7-8,10-13H,3-6,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBMWIRZPNUMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

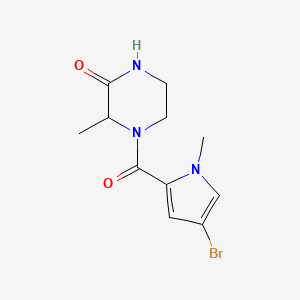
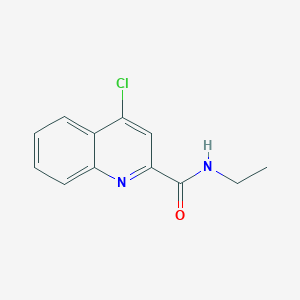
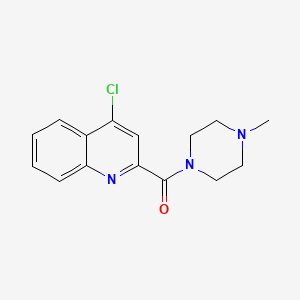
![5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7570343.png)
![N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide](/img/structure/B7570366.png)
![N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide](/img/structure/B7570372.png)
![N-(oxan-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7570378.png)
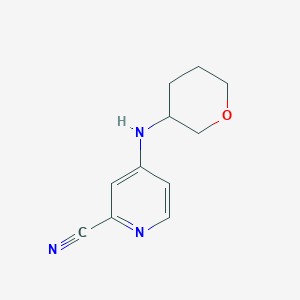
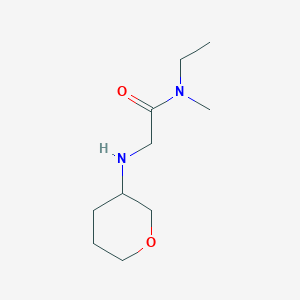
![Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate](/img/structure/B7570396.png)
![3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570409.png)
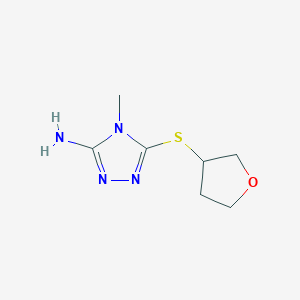
![1-[3-Fluoro-4-(oxolan-3-yloxy)phenyl]ethanone](/img/structure/B7570417.png)
